N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)26-14-8-10-27-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJKYHMCYIQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂S. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Pyrazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. A series of studies have reported that certain pyrazole compounds effectively inhibited the growth of bacteria such as E. coli and fungi like Aspergillus niger. In vitro assays showed that specific derivatives could outperform traditional antibiotics in inhibiting microbial growth .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Some studies have focused on their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain pyrazole compounds were found to inhibit the proliferation of cancer cells in vitro with IC₅₀ values in the micromolar range .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A recent study synthesized a series of novel pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising anti-inflammatory and anticancer properties. Notably, the compound exhibited significant inhibition of TNF-α production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Structure–Activity Relationship (SAR)
In another study focusing on structure–activity relationships among pyrazole-based compounds, modifications to the pyrazole ring significantly impacted their biological activities. The introduction of various substituents led to enhanced anti-inflammatory and antimicrobial activities, underscoring the importance of chemical structure in determining biological efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in heterocyclic cores, substituent groups, and functional motifs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Modifications
- Nicotinamide vs.
- Pyrazole vs. Benzimidazole/Benzothiazole : Replacing the pyrazole with benzimidazole () or benzothiazole () introduces larger aromatic systems, enhancing π-π stacking but possibly reducing solubility due to increased hydrophobicity.
Functional Group Impact
- Hydroxy vs. Fluoro/Cyano Groups: The target’s 5-hydroxy-pyrazole moiety provides a hydrogen-bond donor, critical for target engagement, whereas fluorophenyl () or cyano groups () prioritize electronic effects over direct H-bonding .
- Carboxamide (C=O) vs.
Tetrahydrothiophene vs. Thiophene/Other Heterocycles
- The tetrahydrothiophen-3-yloxy group in the target compound reduces ring strain compared to unsaturated thiophene (), enhancing conformational flexibility and possibly improving metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
